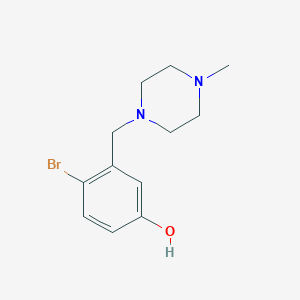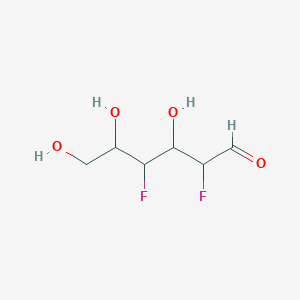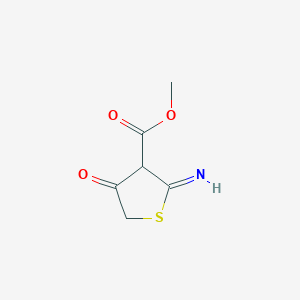
Methyl 2-(4-chlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-chlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorobenzamido group, a dipropylcarbamoyl group, and a methyl ester group, making it a molecule of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the chlorobenzamido group, the dipropylcarbamoyl group, and finally the methyl ester group. Common reagents used in these reactions include chlorobenzoyl chloride, dipropylamine, and methyl chloroformate. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process would be optimized to minimize waste and reduce production costs. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-chlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers
Applications De Recherche Scientifique
Methyl 2-(4-chlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-chlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Methyl 2-(4-chlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups and its thiophene core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds.
Propriétés
Formule moléculaire |
C21H25ClN2O4S |
|---|---|
Poids moléculaire |
437.0 g/mol |
Nom IUPAC |
methyl 2-[(4-chlorobenzoyl)amino]-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H25ClN2O4S/c1-5-11-24(12-6-2)20(26)17-13(3)16(21(27)28-4)19(29-17)23-18(25)14-7-9-15(22)10-8-14/h7-10H,5-6,11-12H2,1-4H3,(H,23,25) |
Clé InChI |
XXTLGSJTHWKYNN-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12073242.png)

![2-Chloro-4-methyl-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12073261.png)
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B12073266.png)



![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B12073299.png)

![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B12073305.png)
